

Comparative Toxicity Assessment: 1-Methyl-3-propylbenzene and Related Alkylbenzenes

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Compound of Interest

Compound Name: **1-Methyl-3-propylbenzene**

Cat. No.: **B093027**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of **1-Methyl-3-propylbenzene** and structurally related alkylbenzenes, including toluene, ethylbenzene, cumene, and xylene. The information is intended to support researchers and professionals in evaluating the potential hazards of these compounds. The primary routes of toxicity for this class of volatile organic compounds are inhalation and oral exposure, with the central nervous system (CNS) being a primary target. Generally, acute toxicity is low to moderate across these compounds.

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity values for **1-Methyl-3-propylbenzene**'s structural isomer, n-propylbenzene, and other related alkylbenzenes. Specific experimental toxicity data for **1-Methyl-3-propylbenzene** is not readily available in public databases; therefore, data for its close structural isomer, n-propylbenzene, is provided as a surrogate for comparison.

Compound	CAS Number	Oral LD50 (Rat)	Dermal LD50 (Rabbit)	Inhalation LC50 (Rat)	Key Toxicity Endpoints & NOAEL/LO AEL
1-Methyl-3-propylbenzene	1074-43-7	Data not available	Data not available	Data not available	Classified as toxic to aquatic life with long-lasting effects.[1][2]
n-Propylbenzene (Isomer)	103-65-1	6040 mg/kg[3]	Data not available	65,000 ppm (2 hours)[4]	Ototoxicity (loss of hair cells in the organ of Corti).[5]
Toluene	108-88-3	5,500 - 7,400 mg/kg[6][7]	12,000 mg/kg[8]	49,000 mg/m ³ (4 hours)[9]	Neurotoxicity, development al toxicity; Chronic Inhalation NOAEL (human): 45 ppm (neurological effects).[6]
Ethylbenzene	100-41-4	3,500 mg/kg[10]	15,400 mg/kg[10]	4,000 ppm (4 hours)[11]	Neurotoxicity, ototoxicity, kidney and liver effects; Acute Inhalation LOAEL (rat): 400 ppm

(ototoxicity).

[12]

CNS
depression,
irritation;
Inhalation
NOAEC
(animal): 50
ppm
(carcinogenici
ty).[16]

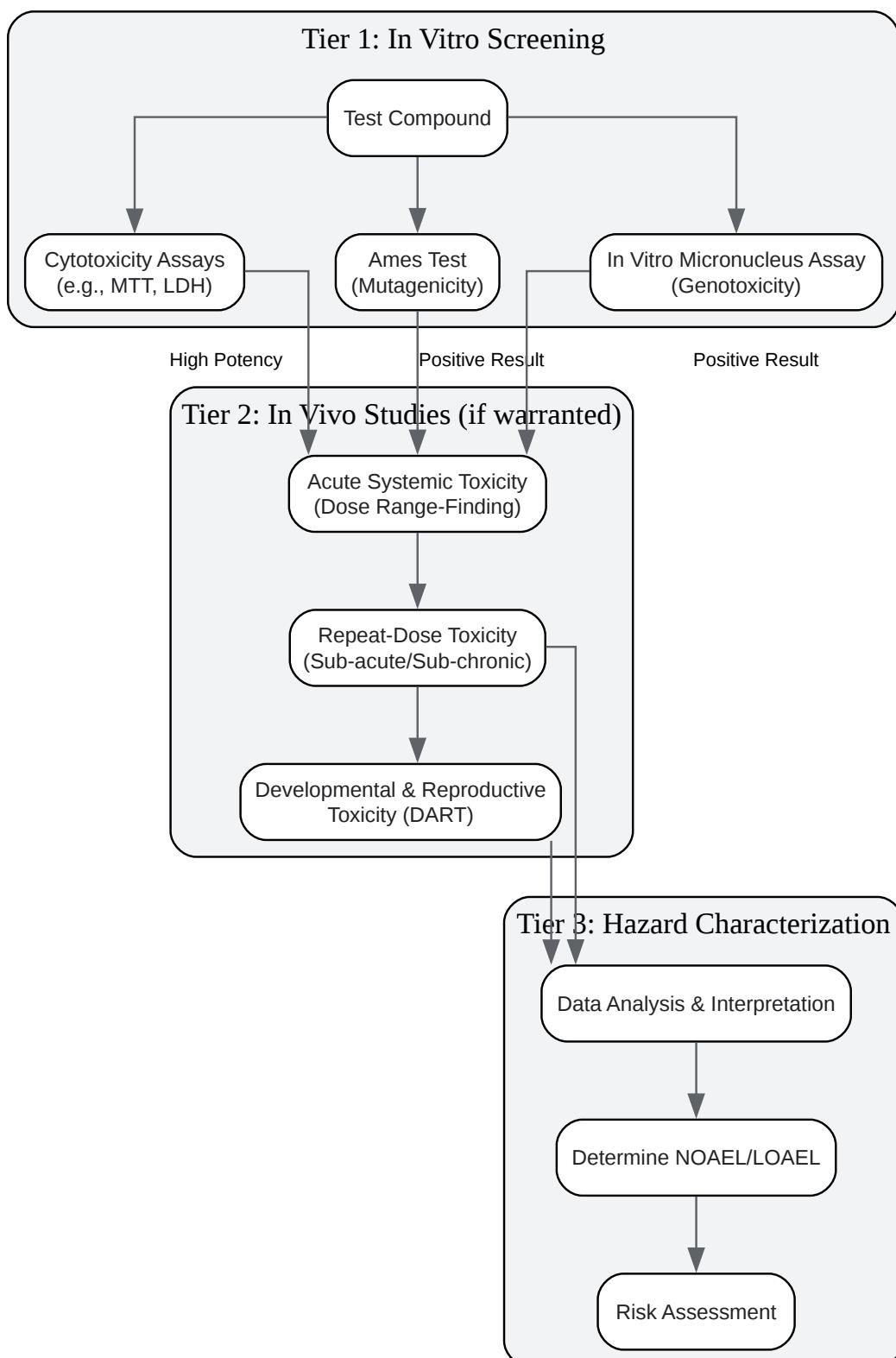
Cumene 98-82-8 1,400 12,300 8,000 ppm (4
mg/kg[13][14] μL/kg[13] hours)[15]

Xylene
(Mixed
Isomers) 1330-20-7 ~4,300 >1,700 6,350 - 6,700
mg/kg[17][18] mg/kg[19] ppm (4
hours)[19][20]

Neurotoxicity,
respiratory
and skin
irritation; Oral
LOAEL (rat):
1000
mg/kg/day
(reduced
body weight
gain).[18]

Diagrams of Experimental Workflows

The following diagrams illustrate standardized workflows for assessing the potential toxicity of chemical compounds.

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Caption: A tiered approach to toxicity testing for a novel chemical compound.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are standardized and widely used in regulatory toxicology.

In Vitro Cytotoxicity Assay (MTT Protocol)

This assay assesses a compound's ability to induce cell death by measuring the metabolic activity of cultured cells.

- **Cell Seeding:** Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound in the complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine (cannot produce their own).

- Strain Preparation: Incubate the selected *S. typhimurium* strains (e.g., TA98, TA100) overnight in nutrient broth at 37°C.
- Metabolic Activation (Optional but Recommended): The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is crucial as some chemicals only become mutagenic after being metabolized.
- Plate Incorporation Method:
 - To a tube containing 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at a specific concentration, and 0.5 mL of the S9 mix or a buffer.
 - Quickly vortex the mixture and pour it onto a minimal glucose agar plate.
 - Include a negative (vehicle) control and a positive control (a known mutagen for each strain).
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

In Vivo Acute Oral Toxicity (Up-and-Down Procedure)

This method is used to determine the LD50 of a substance while minimizing the number of animals used. It is typically conducted in one sex (usually female rats).

- Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.

- Observation: The animal is observed for signs of toxicity and mortality over a period of up to 14 days.
- Dose Adjustment:
 - If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
 - If the animal dies, the next animal is dosed at a lower level.
- Procedure Continuation: This process is continued one animal at a time until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
- LD50 Calculation: The LD50 is then calculated from the results using the maximum likelihood method. Clinical observations, body weight changes, and gross necropsy findings are also recorded to characterize the toxic effects.

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